Virginiamycin butanolide C
Overview
Description
Virginiamycin butanolide C is a γ-butyrolactone compound that acts as an inducer of virginiamycin production in the bacterium Streptomyces virginiae. It is one of the three closely related compounds, along with virginiae butanolides A and B, that play a crucial role in the regulation of antibiotic production in this microorganism .
Mechanism of Action
Target of Action
Virginiamycin Butanolide C, also known as 3-(1-hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one or 2(3H)-Furanone, dihydro-3-(1-hydroxyhexyl)-4-(hydroxymethyl)-, is a key inducer of virginiamycin production in Streptomyces virginiae . The primary target of this compound is a specific binding protein within S. virginiae . This protein plays a crucial role in the induction of virginiamycin production .
Mode of Action
The compound interacts with its target by binding to the specific protein within S. virginiae . This binding triggers the production of virginiamycin, a cyclic polypeptide antibiotic complex . The interaction results in changes at the molecular level, leading to the synthesis of virginiamycin .
Biochemical Pathways
It is known that the compound plays a significant role in the induction of virginiamycin production . Virginiamycin is a streptogramin antibiotic, which is used to treat infections with gram-positive organisms and as a growth promoter in livestock .
Pharmacokinetics
Given its role as an inducer of antibiotic production inS. virginiae, it can be inferred that the compound has a significant impact on the bioavailability of virginiamycin .
Result of Action
The primary result of this compound’s action is the induction of virginiamycin production in S. virginiae . This leads to the synthesis of virginiamycin, which has potent antibiotic properties .
Action Environment
The action of this compound is influenced by the environmental conditions within S. virginiae. The compound’s effectiveness in inducing virginiamycin production can vary depending on factors such as the presence of other compounds and the overall health of the S. virginiae organism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of racemic virginiae butanolide C involves the preparation of various analogues to study their effectiveness in inducing virginiamycin production.
Industrial Production Methods: Industrial production of virginiae butanolide C involves the cultivation of Streptomyces virginiae in a suitable medium, followed by the extraction and purification of the compound from the culture broth. The process includes seed-culture preparation, fermentation, and extraction using solvents like ethyl acetate .
Chemical Reactions Analysis
Types of Reactions: Virginiamycin butanolide C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its structure-activity relationships .
Common Reagents and Conditions: Common reagents used in the reactions of virginiae butanolide C include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired modifications .
Major Products Formed: The major products formed from the reactions of virginiae butanolide C include various analogues with different side chains and functional groups. These analogues are studied for their effectiveness in inducing virginiamycin production .
Scientific Research Applications
Virginiamycin butanolide C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is primarily used to study the regulation of antibiotic production in Streptomyces virginiae. The compound’s ability to induce virginiamycin production makes it valuable for understanding the mechanisms of antibiotic biosynthesis and for developing new antibiotics .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to virginiae butanolide C include virginiae butanolides A and B, as well as other γ-butyrolactone autoregulators like A-factor from Streptomyces griseus and anthracycline-inducing factors from various Streptomyces species .
Uniqueness: What sets virginiae butanolide C apart from other similar compounds is its specific role in inducing virginiamycin production in Streptomyces virginiae. The compound’s unique structure, particularly the presence of hydroxyalkyl side chains, contributes to its high effectiveness in this regulatory function .
Properties
IUPAC Name |
3-(1-hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-2-3-4-5-9(13)10-8(6-12)7-15-11(10)14/h8-10,12-13H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFPUQOPHZOEKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1C(COC1=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910983 | |
Record name | 3-(1-Hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109075-62-9 | |
Record name | Virginiamycin butanolide C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109075629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1-Hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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